molecular formula C4H6N4 B104995 2-Hydrazinylpyrazine CAS No. 54608-52-5

2-Hydrazinylpyrazine

Cat. No. B104995
CAS RN: 54608-52-5
M. Wt: 110.12 g/mol
InChI Key: IVRLZJDPKUSDCF-UHFFFAOYSA-N
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Patent
US07625888B2

Procedure details

A sample of 2-hydrazinopyrazine was prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature [P. J. Nelson and K. T. Potts, J. Org. Chem., 27, 3243 (1962)], except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane. A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), trifluoroacetic acid (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted three times with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
820 mg
Type
reactant
Reaction Step Three
Quantity
2.55 g
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=NC=CN=1.NN.[NH:10]([C:12]1[CH:17]=[N:16][CH:15]=[CH:14][N:13]=1)[NH2:11].[F:18][C:19]([F:24])([F:23])[C:20](O)=O.[OH-].[NH4+]>>[NH:10]([C:12]1[CH:17]=[N:16][CH:15]=[CH:14][N:13]=1)[NH2:11].[F:18][C:19]([F:24])([F:23])[C:20]1[N:13]2[CH:14]=[CH:15][N:16]=[CH:17][C:12]2=[N:10][N:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
820 mg
Type
reactant
Smiles
N(N)C1=NC=CN=C1
Name
Quantity
2.55 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted into 10% methanol/dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 100% ethyl acetate
ADDITION
Type
ADDITION
Details
The solution was added to ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(N)C1=NC=CN=C1
Name
Type
product
Smiles
FC(C1=NN=C2N1C=CN=C2)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07625888B2

Procedure details

A sample of 2-hydrazinopyrazine was prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature [P. J. Nelson and K. T. Potts, J. Org. Chem., 27, 3243 (1962)], except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane. A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), trifluoroacetic acid (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted three times with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
820 mg
Type
reactant
Reaction Step Three
Quantity
2.55 g
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=NC=CN=1.NN.[NH:10]([C:12]1[CH:17]=[N:16][CH:15]=[CH:14][N:13]=1)[NH2:11].[F:18][C:19]([F:24])([F:23])[C:20](O)=O.[OH-].[NH4+]>>[NH:10]([C:12]1[CH:17]=[N:16][CH:15]=[CH:14][N:13]=1)[NH2:11].[F:18][C:19]([F:24])([F:23])[C:20]1[N:13]2[CH:14]=[CH:15][N:16]=[CH:17][C:12]2=[N:10][N:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
820 mg
Type
reactant
Smiles
N(N)C1=NC=CN=C1
Name
Quantity
2.55 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted into 10% methanol/dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 100% ethyl acetate
ADDITION
Type
ADDITION
Details
The solution was added to ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(N)C1=NC=CN=C1
Name
Type
product
Smiles
FC(C1=NN=C2N1C=CN=C2)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.